(2Z)-2-[(Z)-benzoyl]-3-(4-nitrophenyl)prop-2-enenitrile
Description
(2Z)-2-[(Z)-Benzoyl]-3-(4-nitrophenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a benzoyl group and a 4-nitrophenyl substituent. The compound’s conjugated π-system and electron-withdrawing nitro group confer distinct electronic and optical properties, making it relevant in materials science and organic synthesis.
Properties
IUPAC Name |
(Z)-2-benzoyl-3-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c17-11-14(16(19)13-4-2-1-3-5-13)10-12-6-8-15(9-7-12)18(20)21/h1-10H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXDYRFTUMHTEQ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-benzoyl]-3-(4-nitrophenyl)prop-2-enenitrile typically involves the condensation of benzoyl chloride with 4-nitrobenzaldehyde in the presence of a base, followed by the addition of a nitrile group. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(Z)-benzoyl]-3-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(Z)-benzoyl]-3-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a family of (2Z)-configured acrylonitriles with varying substituents. Key structural analogs include:
Key Observations :
- Electronic Effects: The nitro group in the target compound stabilizes the LUMO, similar to its analog (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (HOMO-LUMO gap = 3.2 eV in chloroform) . In contrast, diphenylamino-substituted analogs exhibit lower bandgaps (~2.8 eV) due to electron-donor groups .
- Crystal Packing: Analogs like (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile exhibit weak C–H⋯π interactions, whereas diphenylamino derivatives show stronger π-π stacking . The target compound’s benzoyl group may promote hydrogen bonding or dipole interactions.
Physicochemical and Optical Properties
Key Findings :
Biological Activity
The compound (2Z)-2-[(Z)-benzoyl]-3-(4-nitrophenyl)prop-2-enenitrile, also known as a derivative of cinnamic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a conjugated double bond system, which is significant for its biological interactions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. A study highlighted the potential of cinnamic acid derivatives in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HT-29 (Colon) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 18.6 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
Study on Anticancer Properties
A recent study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy.
Study on Antimicrobial Effects
Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The findings revealed that treatment with the compound resulted in a notable decrease in bacterial colony-forming units (CFUs), suggesting its potential as a therapeutic agent against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
